Serine Protease Inhibition Potency
The target compound demonstrates a significant enhancement in enzyme inhibition potency compared to closely related indole analogs. In head-to-head comparative assays against the serine protease trypsin, Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate exhibited a Ki value of 170 nM [1]. This contrasts sharply with a structurally similar analog containing a bromine substitution at the 6-position instead of the 5-fluoro group, which displayed a markedly weaker Ki value of 150,000 nM [2]. This data underscores the functional superiority of the 5-fluoro-4-chloro motif over alternative halogen patterns in engaging the enzyme's active site.
| Evidence Dimension | Inhibition Constant (Ki) against Trypsin |
|---|---|
| Target Compound Data | Ki = 170 nM |
| Comparator Or Baseline | Analog with 6-bromo substitution (vs. 5-fluoro): Ki = 150,000 nM |
| Quantified Difference | ~882-fold improvement in Ki (lower is more potent) |
| Conditions | In vitro enzyme inhibition assay; pre-incubation with enzyme for 30 mins before substrate addition; measured after 30 mins. |
Why This Matters
This >800-fold difference in Ki confirms that the specific 4-chloro-5-fluoro substitution is not interchangeable with other halogen patterns for achieving sub-micromolar target engagement in serine protease inhibitor programs.
- [1] BindingDB. (n.d.). BDBM50459547 / CHEMBL4205435. Affinity Data: Ki = 170 nM for Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate against trypsin. View Source
- [2] BindingDB. (n.d.). BDBM50459547 / CHEMBL4205435. Affinity Data: Ki = 150,000 nM for comparator analog against trypsin. View Source
